molecular formula C20H20ClN5O4 B2662290 methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887467-79-0

methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2662290
M. Wt: 429.86
InChI Key: UWNUNTOHVHAXFL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structure-Activity Relationships and Characterization

A study on the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, closely related to the chemical structure , revealed these compounds as potent and selective inverse agonists at human A3 adenosine receptors. The introduction of specific substituents on the imidazoline ring significantly increased affinity for human A3 adenosine receptors, indicating potential therapeutic applications in targeting these receptors. This research underscores the importance of chemical modifications in enhancing receptor affinity and selectivity, making such compounds promising candidates for further pharmaceutical development (Ozola et al., 2003).

Antioxidant and Anti-Inflammatory Properties

Another study synthesized new derivatives of 1,3-dimethylxanthine with pyrazole at position 8, closely related to the compound of interest, to investigate their antioxidant and anti-inflammatory properties. These compounds showed significant effects on free radical oxidation processes and lipid peroxidation inhibition, demonstrating their potential as antioxidants and anti-inflammatory agents. This suggests the compound's relevance in developing treatments for conditions associated with oxidative stress and inflammation (Кorobko et al., 2018).

Synthesis and Reactions of Imidazole Derivatives

Research on the synthesis and reactions of imidazole derivatives, including imidazole 3-oxides, provided insights into the chemical properties and reactivity of such compounds. These findings are crucial for understanding the chemical behavior of imidazole-based molecules and can inform the development of new compounds with desired biological or chemical properties (Ferguson & Schofield, 1975).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

methyl 2-[6-(5-chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-10-6-7-13(21)8-14(10)25-11(2)9-24-15-16(22-19(24)25)23(4)20(29)26(17(15)27)12(3)18(28)30-5/h6-9,12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNUNTOHVHAXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

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